molecular formula C8H9N3O2S B13835176 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione

2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione

Cat. No.: B13835176
M. Wt: 211.24 g/mol
InChI Key: QOEPZKBNPGXERY-UHFFFAOYSA-N
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Description

2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione is a diazo compound characterized by the presence of a diazo group (-N=N-) and a sulfanylidenepyrrolidinyl moiety Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in the formation of various complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione typically involves the diazotization of a suitable precursor. One common method is the reaction of a 1,3-diketone with a diazo transfer reagent such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction is usually carried out in the presence of a base, such as potassium ethoxide or triethylamine, in a suitable solvent like ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazo group to an amine.

    Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazo group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione exerts its effects involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including insertion, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

Similar Compounds

    2-Diazo-1,3-indanedione: Another diazo compound with a similar structure but different reactivity and applications.

    2-Diazo-5,5-dimethylcyclohexane-1,3-dione: A cyclic diazo compound with distinct chemical properties and uses.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

2-diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione

InChI

InChI=1S/C8H9N3O2S/c1-5(12)7(10-9)8(13)11-4-2-3-6(11)14/h2-4H2,1H3

InChI Key

QOEPZKBNPGXERY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S

Origin of Product

United States

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